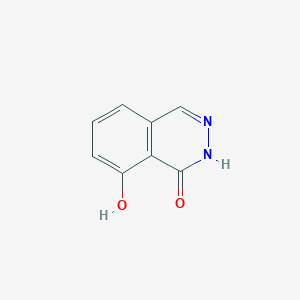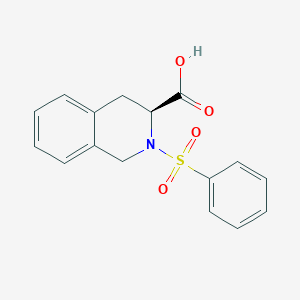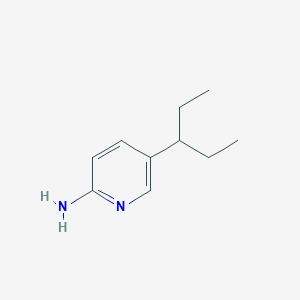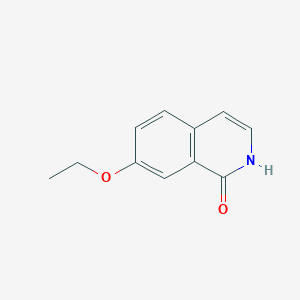
8-Hydroxy-1,2-dihydrophthalazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-1,2-dihydrophthalazin-1-one is an organic compound with the molecular formula C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol . This compound belongs to the class of phthalazines, which are nitrogen-containing heterocyclic compounds known for their versatile chemical, industrial, and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-1,2-dihydrophthalazin-1-one typically involves the condensation reaction of o-benzoyl benzoic acid with hydrazine hydrate in boiling ethanol . This method is straightforward and yields the desired product efficiently.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned condensation reaction. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalazinone derivatives.
Reduction: Reduction reactions can yield dihydrophthalazinone derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups to form diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various phthalazinone derivatives, which exhibit significant biological activities .
Scientific Research Applications
8-Hydroxy-1,2-dihydrophthalazin-1-one has a wide range of applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-Hydroxy-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, thereby affecting various biological processes. For instance, it can act as an inhibitor of phosphodiesterase and cyclooxygenase enzymes, leading to anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Phthalazinone derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Uniqueness: 8-Hydroxy-1,2-dihydrophthalazin-1-one is unique due to its specific hydroxyl group at the 8th position, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other phthalazinone derivatives and enhances its potential as a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C8H6N2O2 |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
8-hydroxy-2H-phthalazin-1-one |
InChI |
InChI=1S/C8H6N2O2/c11-6-3-1-2-5-4-9-10-8(12)7(5)6/h1-4,11H,(H,10,12) |
InChI Key |
NYQISUFSMLBUFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclopentan-1-ol](/img/structure/B13201809.png)

![tert-butyl N-[2-(oxan-4-yl)-2-oxoethyl]carbamate](/img/structure/B13201817.png)



![[(Azetidin-2-yl)methyl]diethylamine](/img/structure/B13201846.png)
![tert-Butyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13201847.png)

![1',3'-Dihydrospiro[cyclopentane-1,2'-indole]](/img/structure/B13201855.png)
